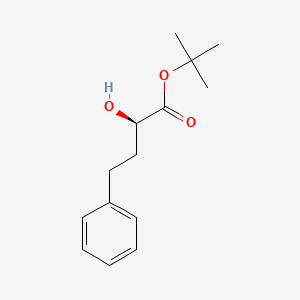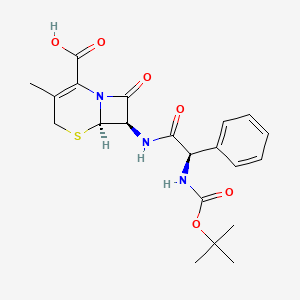
2'-Deoxyadenosine-1'-13C Monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyadenosine-1’-13C Monohydrate is a labeled form of 2’-Deoxyadenosine, a deoxyribonucleoside. This compound is used primarily in scientific research as a building block in chemical synthesis and as a tracer in drug development processes . The labeling with carbon-13 isotope allows for detailed studies of metabolic pathways and pharmacokinetics.
Mechanism of Action
Target of Action
2’-Deoxyadenosine-1’-13C Monohydrate is a deoxyribonucleoside . It is a derivative of the nucleoside adenosine . The primary targets of this compound are likely to be the enzymes and proteins that interact with adenosine and its derivatives.
Mode of Action
The presence of the 13C isotope could potentially alter the interactions of the compound with its targets .
Biochemical Pathways
The biochemical pathways affected by 2’-Deoxyadenosine-1’-13C Monohydrate are likely to be those involving DNA synthesis and repair, given its structure as a deoxyribonucleoside . .
Pharmacokinetics
It has been suggested that stable heavy isotopes like 13c can be incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, the substitution of hydrogen with its isotope deuterium, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of 2’-Deoxyadenosine-1’-13C Monohydrate’s action would likely depend on its specific interactions with its targets. As a deoxyribonucleoside, it could potentially be incorporated into DNA, which could have various effects depending on the context .
Action Environment
The action, efficacy, and stability of 2’-Deoxyadenosine-1’-13C Monohydrate could potentially be influenced by various environmental factors. These might include the presence of other molecules, pH, temperature, and the specific cellular or tissue environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-1’-13C Monohydrate involves the incorporation of the carbon-13 isotope into the deoxyribose sugar moiety of 2’-Deoxyadenosine. This can be achieved through various synthetic routes, including the use of labeled precursors in the chemical synthesis of the nucleoside . The reaction conditions typically involve controlled environments to ensure the stability and purity of the labeled compound.
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine-1’-13C Monohydrate follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high yield and purity. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine-1’-13C Monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 2’-Deoxyadenosine-1’-13C Monohydrate can lead to the formation of 2’-Deoxyadenosine-1’-13C-5’-phosphate, while reduction can yield 2’-Deoxyadenosine-1’-13C-5’-hydroxyl .
Scientific Research Applications
2’-Deoxyadenosine-1’-13C Monohydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a tracer in studying chemical reactions and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nucleosides in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of nucleoside analogs.
Industry: Applied in the production of labeled compounds for research and development purposes .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine: The unlabeled form of the compound, used in similar applications but without the isotopic labeling.
2’-Deoxyguanosine: Another deoxyribonucleoside with similar applications in research.
2’-Deoxycytidine: Used in studies of DNA synthesis and repair.
Uniqueness
The uniqueness of 2’-Deoxyadenosine-1’-13C Monohydrate lies in its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research areas where understanding the detailed pathways and kinetics of nucleosides is crucial .
Properties
CAS No. |
446276-63-7 |
|---|---|
Molecular Formula |
C₉¹³CH₁₅N₅O₄ |
Molecular Weight |
270.26 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one](/img/structure/B1146062.png)

![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid](/img/structure/B1146067.png)
![2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B1146070.png)

![methyl (2S)-4-[[(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B1146077.png)
![[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146079.png)


![N-[(2R,5S)-4-hydroxy-6-(hydroxymethyl)-2-octoxy-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1146084.png)

